(1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol
Description
(1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol is a chiral amino alcohol derivative featuring a 3,4-dimethylphenyl group attached to a β-amino ethanol backbone.
Key structural features include:
- Aromatic ring: 3,4-dimethylphenyl group, providing steric bulk and electron-donating effects.
- Ethanol chain: A primary amine (-NH₂) at the β-position, enhancing hydrogen-bonding capacity and basicity.
- Chirality: The (1S)-configuration influences biological activity and synthetic applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-2-amino-1-(3,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
LFOAGCXZPJZHOY-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CN)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CN)O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of β-amino alcohols like this compound typically involves:
- Reductive amination of corresponding carbonyl compounds (aldehydes or ketones)
- Reduction of amino ketones or amino aldehydes
- Asymmetric synthesis using chiral catalysts or auxiliaries
The key challenge is achieving high enantiomeric purity of the (1S) isomer.
Specific Synthetic Approaches
| Method | Description | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination of 3,4-dimethylphenylacetaldehyde | Reaction of 3,4-dimethylphenylacetaldehyde with ammonia or primary amines followed by reduction | Sodium borohydride (NaBH4), catalytic hydrogenation (Pd/C), or lithium aluminum hydride (LiAlH4) | Straightforward, widely used | May yield racemic mixtures without chiral control |
| Asymmetric reduction of β-amino ketones | Reduction of amino ketone precursors using chiral reducing agents | Chiral boron reagents, CBS catalyst (Corey-Bakshi-Shibata), or enzymatic reduction | High enantioselectivity | Requires access to chiral catalysts, may have cost implications |
| Catalytic hydrogenation of imines derived from 3,4-dimethylphenylacetaldehyde | Formation of imines followed by enantioselective hydrogenation | Chiral Rh or Ru catalysts, H2 gas under pressure | High stereoselectivity, scalable | Requires specialized catalysts and equipment |
| Chiral pool synthesis | Starting from naturally occurring chiral amino alcohols or amino acids | Multi-step functional group transformations | Absolute stereochemical control | Longer synthetic sequences |
Industrial and Large-Scale Production
Industrial methods favor catalytic hydrogenation and reductive amination due to scalability and cost-effectiveness. Optimization focuses on:
- Catalyst selection to maximize yield and enantiomeric excess
- Reaction conditions such as temperature, pressure, and solvent choice
- Purification techniques (e.g., crystallization, chromatography) to isolate the (1S) enantiomer
Detailed Reaction Conditions and Mechanistic Insights
Reductive Amination
- Step 1: Formation of imine intermediate from 3,4-dimethylphenylacetaldehyde and ammonia or amine
- Step 2: Reduction of imine to amino alcohol using hydride donors (NaBH4, LiAlH4) or catalytic hydrogenation
| Parameter | Typical Range |
|---|---|
| Solvent | Methanol, ethanol, or tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Reaction time | 2–24 hours |
| Catalyst (if hydrogenation) | Pd/C or Raney Ni, sometimes chiral catalysts for enantioselectivity |
Asymmetric Reduction
- Use of chiral catalysts such as CBS catalyst enables selective delivery of hydride to one face of the ketone, producing predominantly the (1S) enantiomer.
- Enzymatic reductions using amino acid dehydrogenases or transaminases have been explored for β-amino alcohols with high stereoselectivity.
Purification and Enantiomeric Separation
- Crystallization of diastereomeric salts: Commonly used to separate enantiomers by forming salts with chiral acids (e.g., tartaric acid derivatives).
- Chromatographic techniques: Chiral HPLC or preparative chromatography can isolate the (1S) enantiomer with high purity.
- Recrystallization: Used to improve purity after synthesis.
Research Findings and Comparative Analysis
Comparative Efficiency of Preparation Methods
| Method | Yield (%) | Enantiomeric Excess (ee %) | Scalability | Cost Implications |
|---|---|---|---|---|
| Reductive amination (non-chiral) | 70–85 | ~50 (racemic) | High | Low |
| Asymmetric catalytic hydrogenation | 80–95 | >95 | Moderate to high | Moderate to high |
| Enzymatic reduction | 75–90 | >98 | Moderate | Moderate to high |
| Chiral pool synthesis | 60–80 | 100 (inherited) | Low to moderate | High |
Notes on Substituent Effects
- The 3,4-dimethyl substitution on the phenyl ring influences the compound’s lipophilicity and steric environment, which can affect reaction rates and catalyst interactions.
- Methyl groups increase hydrophobicity, potentially impacting solubility and purification steps.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Type | Enantioselectivity | Industrial Applicability |
|---|---|---|---|---|
| Reductive amination | 3,4-dimethylphenylacetaldehyde, NH3, NaBH4 | Imine formation + reduction | Low without chiral catalysts | Widely used, needs chiral resolution |
| Asymmetric catalytic hydrogenation | Imines, chiral Rh or Ru catalysts, H2 | Hydrogenation | High (>95% ee) | Preferred for scale-up |
| Enzymatic reduction | β-amino ketones, amino acid dehydrogenase | Biocatalysis | Very high (>98% ee) | Emerging, eco-friendly |
| Chiral pool synthesis | Natural chiral amino alcohols | Multi-step synthesis | Absolute | Limited by availability |
Chemical Reactions Analysis
Types of Reactions
(1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: The major products include the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted aromatic compounds, such as nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
(1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights critical differences between (1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol and analogous compounds:
Electronic and Reactivity Implications
- Electron-donating vs. In contrast, halogenated analogs (e.g., 3,4-difluoro or dichloro derivatives) exhibit electron-withdrawing effects, altering reactivity in electrophilic substitutions .
- Amino vs. chloro/hydroxyl groups: The primary amine in the target compound increases nucleophilicity and hydrogen-bonding capacity compared to chloro or hydroxyl analogs, influencing solubility and interaction with biological targets .
Biological Activity
(1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol, an organic compound with a chiral center, is of significant interest in pharmacology due to its potential biological activities. This compound features an amino group and a secondary alcohol, which facilitate interactions with various biological targets, including enzymes and receptors. The presence of the 3,4-dimethylphenyl group contributes to its unique properties and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : C11H17NO
- Molecular Weight : Approximately 179.26 g/mol
- Chirality : The compound exhibits chirality at the first carbon atom, leading to potential differences in biological activity between its enantiomers.
Biological Activity
The biological activity of this compound is influenced by its structural characteristics. Key areas of investigation include:
- Enzyme Interactions : The amino group allows for hydrogen bonding with active site residues of enzymes, potentially modulating their activity.
- Receptor Binding : The hydrophobic nature of the dimethylphenyl group enhances binding affinity to various receptors, which could lead to significant pharmacological effects.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Analgesic Activity : Preliminary studies suggest potential pain-relieving properties.
- Anti-inflammatory Effects : The compound may also have anti-inflammatory actions, making it a candidate for treating inflammatory conditions.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
In Vitro Studies
A study focusing on the antiproliferative activity of structurally similar compounds found that derivatives with similar configurations exhibited varying degrees of potency against cancer cell lines. For instance:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | MDA-MB-231 | 4–5 |
| CA-4 | HeLa | 4–5 |
| (1S)-2-amino... | A549 | 180 |
| (1S)-2-amino... | HT-29 | 3100 |
This indicates that modifications in the molecular structure can significantly affect biological activity.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various targets. These studies suggest that the compound forms stable complexes through hydrogen bonding and hydrophobic interactions, which are crucial for its potential therapeutic effects.
Q & A
Basic Question: What are the optimal synthetic routes for (1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol?
Methodological Answer:
The synthesis typically involves catalytic hydrogenation or reductive amination of a ketone precursor. Key steps include:
- Precursor Preparation : Reacting 3,4-dimethylphenylacetone with ammonia derivatives under controlled pH (e.g., 7–9) to form an imine intermediate.
- Reduction : Using catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in ethanol/methanol solvents at 25–50°C for 12–24 hours.
- Purification : Crystallization (e.g., using ethyl acetate/hexane mixtures) or chromatography (silica gel, methanol/dichloromethane eluent) to achieve >95% purity .
Scalability : Continuous flow reactors improve yield reproducibility for gram-scale synthesis by maintaining precise temperature and pressure conditions .
Advanced Question: How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or stereochemical purity. Strategies include:
- Standardized Assays : Replicate cytotoxicity studies (e.g., against MDA-MB-231 cells) using identical protocols (IC₅₀ determination via MTT assay, 48-hour incubation, 10% FBS media) .
- Chiral Validation : Confirm enantiomeric purity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to rule out activity differences caused by unintended (1R)-isomer contamination .
- Environmental Controls : Document pH, temperature, and solvent effects, as halogenated analogs (e.g., 3-bromo-5-chloro derivatives) show altered stability under acidic conditions .
Basic Question: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify stereochemistry and substituent positions. Key signals:
- Aromatic protons (δ 6.8–7.2 ppm, 3,4-dimethylphenyl).
- Hydroxyl (δ 1.5–2.5 ppm, broad) and amino (δ 3.0–3.5 ppm) groups .
- IR Spectroscopy : Confirm functional groups via O–H (3200–3500 cm⁻¹) and N–H (1600–1650 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 166.23) validates molecular weight .
Advanced Question: What strategies mitigate racemization during synthesis of enantiomerically pure (1S)-isomer?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands during asymmetric hydrogenation to enforce stereochemical control (≥98% ee) .
- Low-Temperature Conditions : Conduct reductions at 0–10°C to minimize thermal racemization.
- In Situ Monitoring : Employ polarimetry or circular dichroism (CD) during synthesis to detect early-stage racemization .
Basic Question: How does the 3,4-dimethylphenyl group influence this compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The dimethyl groups increase logP (~2.1), enhancing membrane permeability (measured via octanol/water partitioning) .
- Steric Effects : Bulky substituents reduce reactivity in nucleophilic substitutions but stabilize intermediates in oxidation reactions .
- Thermal Stability : Decomposition onset at ~180°C (TGA data), suitable for high-temperature reactions .
Advanced Question: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with halogen (Cl, Br) or methoxy groups at the phenyl ring. Compare IC₅₀ values in cytotoxicity assays .
- Bioisosteric Replacement : Replace the hydroxyl group with a sulfonamide to assess hydrogen bonding’s role in receptor binding .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like β-adrenergic receptors; validate with SPR binding assays .
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors (TLV: 2 ppm).
- Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .
Advanced Question: How to address low yields in large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Switch from ethanol to THF for better solubility of intermediates (yield increase from 45% to 72%) .
- Catalyst Recycling : Immobilize Pd/C on mesoporous silica to reduce metal leaching and enable reuse for 5 cycles .
- Process Analytics : Implement PAT tools (e.g., FTIR inline monitoring) to detect and correct deviations in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
